molecular formula C8H6BrN B13120700 5-Bromo-2-ethynyl-3-methylpyridine

5-Bromo-2-ethynyl-3-methylpyridine

Cat. No.: B13120700
M. Wt: 196.04 g/mol
InChI Key: ABISNOCDPVMLFT-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynyl-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an ethynyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethynyl-3-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-ethynyl-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethynyl-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Coupling Products: Formation of biaryl or alkyne derivatives.

    Oxidation Products: Formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

5-Bromo-2-ethynyl-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynyl-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, while the bromine atom can enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 2-Ethynyl-3-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine

Comparison

5-Bromo-2-ethynyl-3-methylpyridine is unique due to the presence of both a bromine atom and an ethynyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the ethynyl group allows for unique coupling reactions, while the bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-ethynyl-3-methylpyridine

InChI

InChI=1S/C8H6BrN/c1-3-8-6(2)4-7(9)5-10-8/h1,4-5H,2H3

InChI Key

ABISNOCDPVMLFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#C)Br

Origin of Product

United States

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